1-(2-Fluoroethyl)-5-nitro-1H-pyrazole
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Overview
Description
1-(2-Fluoroethyl)-5-nitro-1H-pyrazole is a chemical compound characterized by the presence of a fluoroethyl group and a nitro group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-5-nitro-1H-pyrazole typically involves the reaction of 5-nitro-1H-pyrazole with 2-fluoroethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the halide by the pyrazole nitrogen. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoroethyl)-5-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-5-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, while the nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-5-nitro-1H-pyrazole can be compared with other similar compounds, such as:
2-Fluoroethanol: A simpler compound with a fluoroethyl group, used in various chemical syntheses.
5-Nitro-1H-pyrazole: The parent compound without the fluoroethyl group, used as a precursor in the synthesis of more complex molecules.
1-(2-Fluoroethyl)-1H-pyrazole: A related compound without the nitro group, used in different chemical and biological applications.
The uniqueness of this compound lies in the combination of the fluoroethyl and nitro groups, which confer distinct chemical and biological properties that are not present in the individual components.
Properties
IUPAC Name |
1-(2-fluoroethyl)-5-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O2/c6-2-4-8-5(9(10)11)1-3-7-8/h1,3H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMQESIDGTUPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCF)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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